Regioisomeric Purity: Structural Differentiation of [4,3-b] from [3,4-b] Scaffolds
The compound 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 2055840-60-1) is a specific [4,3-b] regioisomer. It must be distinguished from the more common [3,4-b] isomer, 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 885223-65-4), which is also commercially available . The [4,3-b] scaffold has been specifically utilized in the design of ALK5 (activin receptor-like kinase 5) inhibitors, where 7-substituted-pyrazolo[4,3-b]pyridine analogs demonstrated improved ADME properties compared to earlier quinoline-based scaffolds [1].
| Evidence Dimension | Ring Fusion Regioisomerism |
|---|---|
| Target Compound Data | [4,3-b] pyrazolopyridine core (CAS 2055840-60-1) |
| Comparator Or Baseline | [3,4-b] pyrazolopyridine isomer (CAS 885223-65-4) |
| Quantified Difference | Distinct core scaffold; no direct quantitative comparison available in public domain |
| Conditions | Scaffold-based drug design; 7-substituted-[4,3-b]pyridine series vs. quinoline screening hits |
Why This Matters
For medicinal chemists pursuing ALK5 inhibitors or other kinase targets, the [4,3-b] scaffold offers a validated starting point with documented ADME advantages, whereas the [3,4-b] isomer does not have the same documented scaffold optimization data.
- [1] RCSB PDB. 5USQ: ALK-5 kinase inhibitor complex. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors, 2017. View Source
